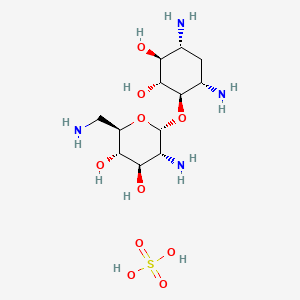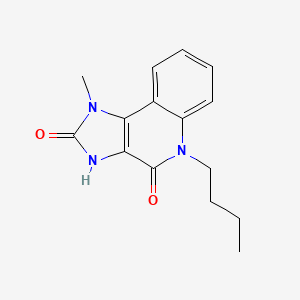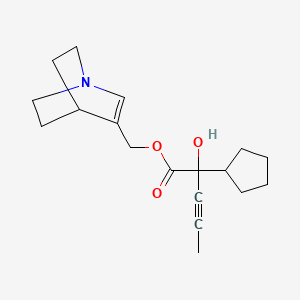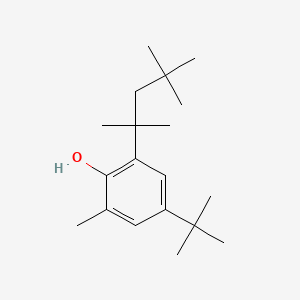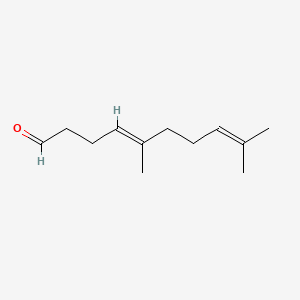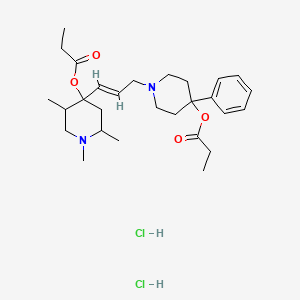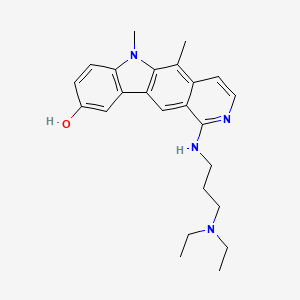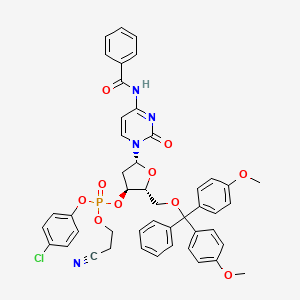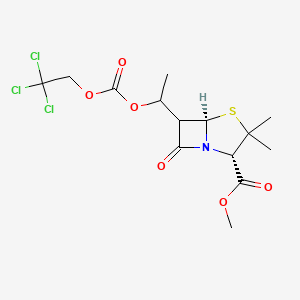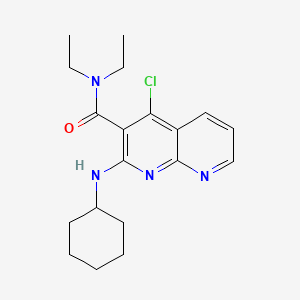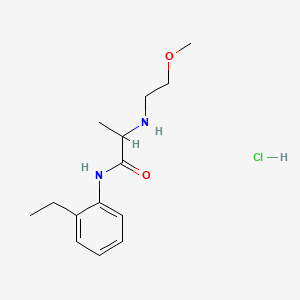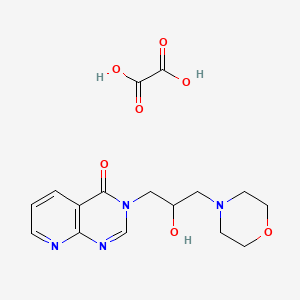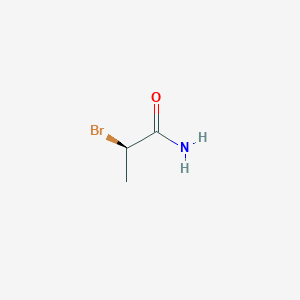
(r)-2-Bromopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Bromopropanamide is an organic compound with the molecular formula C3H6BrNO It is a chiral molecule, meaning it has a non-superimposable mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-2-Bromopropanamide can be synthesized through several methods. One common approach involves the bromination of propanamide. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective formation of the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-Bromopropanamide may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Bromopropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 2-propanamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert ®-2-Bromopropanamide to corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or dimethyl sulfoxide (DMSO).
Reduction: Uses strong reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Employs oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Produces compounds like 2-hydroxypropanamide or 2-cyanopropanamide.
Reduction: Yields 2-propanamide.
Oxidation: Forms carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Bromopropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ®-2-Bromopropanamide exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or other transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromopropanamide: The racemic mixture of ®- and (s)-enantiomers.
2-Chloropropanamide: Similar structure but with a chlorine atom instead of bromine.
2-Iodopropanamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
®-2-Bromopropanamide is unique due to its chiral nature, which can result in different biological activities and properties compared to its racemic mixture or other halogenated analogs. The specific enantiomeric form can have distinct interactions with chiral environments, such as enzymes or receptors, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
41137-35-3 |
|---|---|
Molekularformel |
C3H6BrNO |
Molekulargewicht |
151.99 g/mol |
IUPAC-Name |
(2R)-2-bromopropanamide |
InChI |
InChI=1S/C3H6BrNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6)/t2-/m1/s1 |
InChI-Schlüssel |
AUHYZQCEIVEMFH-UWTATZPHSA-N |
Isomerische SMILES |
C[C@H](C(=O)N)Br |
Kanonische SMILES |
CC(C(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



